Hexamethylindanopyran, specifically the (4R,7R) stereoisomer, is a synthetic organic compound classified under the category of polycyclic musks. Its chemical structure is characterized by a complex arrangement of carbon atoms and functional groups, which contributes to its unique properties and applications. The compound has the molecular formula and a molecular weight of approximately 258.4 g/mol. It features a bicyclic framework that includes a cyclopentane ring fused with a benzopyran structure, making it structurally similar to other synthetic musks like galaxolide .
Research into the biological activity of hexamethylindanopyran indicates potential interactions with various biological systems. It has been studied for its effects on cellular pathways and receptor interactions, which may influence physiological processes. The compound shows promise as a candidate for therapeutic applications, particularly in the field of fragrance chemistry and possibly in medicinal chemistry due to its unique structural features .
The synthesis of hexamethylindanopyran can be achieved through several methods:
Hexamethylindanopyran is primarily used in:
Studies have indicated that hexamethylindanopyran interacts with specific molecular targets within biological systems. Its mechanism of action involves binding to receptors or enzymes, potentially modulating their activities and influencing biological responses. This aspect makes it a subject of interest for further pharmacological studies aimed at understanding its therapeutic potential .
Hexamethylindanopyran shares structural similarities with several other compounds, notably:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Hexamethylindanopyran (4S,7R) | 252332-95-9 | A stereoisomer with distinct properties compared to (4R,7R) |
| Galaxolide | 1222-05-5 | A widely used synthetic musk with similar applications but different stereochemistry |
| Cyclopenta(g)-2-benzopyran derivatives | Varies | Shares core structure but differs in substituents |
Hexamethylindanopyran (4R,7R) is unique due to its specific stereochemistry which influences its reactivity and interactions with other molecules compared to its isomers and related compounds like galaxolide. The variations in stereochemistry among these compounds result in distinct chemical behaviors and biological activities, making this class of compounds particularly interesting in both fragrance formulation and potential therapeutic applications .